molecular formula C9H11IN2O B14826350 3-Cyclopropoxy-4-iodo-N-methylpyridin-2-amine

3-Cyclopropoxy-4-iodo-N-methylpyridin-2-amine

Cat. No.: B14826350
M. Wt: 290.10 g/mol
InChI Key: QHRVXNWILZZRDA-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-iodo-N-methylpyridin-2-amine is a chemical compound with the molecular formula C9H11IN2O and a molecular weight of 290.10 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylated pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-iodo-N-methylpyridin-2-amine typically involves the introduction of the cyclopropoxy group and the iodine atom onto the pyridine ring. One common method involves the reaction of 2-amino-3-cyclopropoxypyridine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-iodo-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-4-iodo-N-methylpyridin-2-amine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-iodo-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyclopropoxy group and iodine atom play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropoxy-4-chloro-N-methylpyridin-2-amine
  • 3-Cyclopropoxy-4-bromo-N-methylpyridin-2-amine
  • 3-Cyclopropoxy-4-fluoro-N-methylpyridin-2-amine

Uniqueness

3-Cyclopropoxy-4-iodo-N-methylpyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom enhances the compound’s ability to participate in halogen bonding and other interactions, making it a valuable tool in various research applications .

Properties

Molecular Formula

C9H11IN2O

Molecular Weight

290.10 g/mol

IUPAC Name

3-cyclopropyloxy-4-iodo-N-methylpyridin-2-amine

InChI

InChI=1S/C9H11IN2O/c1-11-9-8(13-6-2-3-6)7(10)4-5-12-9/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

QHRVXNWILZZRDA-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=C1OC2CC2)I

Origin of Product

United States

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